
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide is a chemical compound with the molecular formula C6H15Br2N3O3S and a molecular weight of 369.0746 g/mol . This compound is known for its unique structure, which includes a thiatriazecane ring and trione groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
科学的研究の応用
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione: Similar structure but without the dihydrobromide salt.
1lambda6,4-Thiazepane-1,1,7-trione: Another compound with a similar ring structure but different functional groups.
Uniqueness
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide is unique due to its specific combination of a thiatriazecane ring, trione groups, and dihydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H15Br2N3O3S |
|---|---|
分子量 |
369.08 g/mol |
IUPAC名 |
1,1-dioxo-1,2,5,8-thiatriazecan-7-one;dihydrobromide |
InChI |
InChI=1S/C6H13N3O3S.2BrH/c10-6-5-7-1-2-9-13(11,12)4-3-8-6;;/h7,9H,1-5H2,(H,8,10);2*1H |
InChIキー |
OULJFLUBNZWELD-UHFFFAOYSA-N |
正規SMILES |
C1CNS(=O)(=O)CCNC(=O)CN1.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


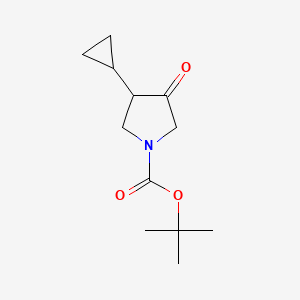
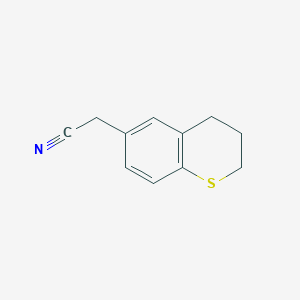
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
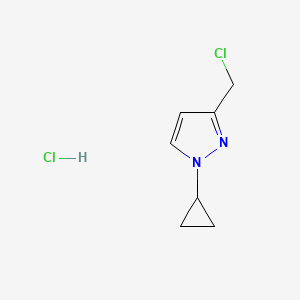
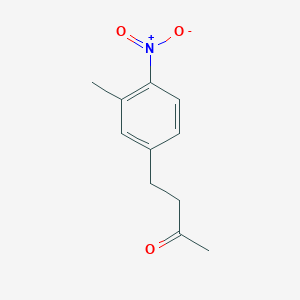
![n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)
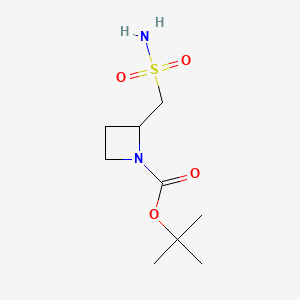
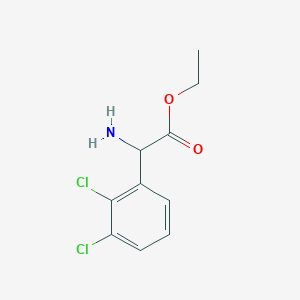
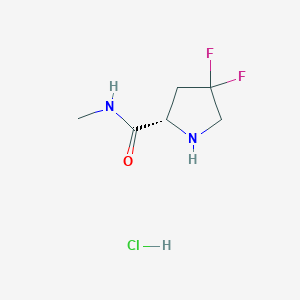
![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)



![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
